

Application Notes and Protocols for Copper-Catalyzed N-Cyclopropylation of Amines

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Compound of Interest

Compound Name: *1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine*

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The introduction of a cyclopropyl group to a nitrogen atom is a crucial transformation in medicinal chemistry, as this moiety is a well-recognized bioisostere for various functional groups and can significantly enhance the metabolic stability, potency, and pharmacokinetic properties of drug candidates. Copper-catalyzed N-cyclopropylation has emerged as a powerful and versatile tool for the synthesis of N-cyclopropylamines, offering significant advantages over traditional methods. This document provides detailed application notes and experimental protocols for two prominent copper-catalyzed N-cyclopropylation methods: the use of cyclopropylboronic acid and potassium cyclopropyltrifluoroborate as cyclopropylating agents.

Method 1: N-Cyclopropylation using Cyclopropylboronic Acid

This method, developed by Zhu and co-workers, allows for the efficient N-cyclopropylation of a wide range of anilines, primary and secondary aliphatic amines. The reaction proceeds under relatively mild conditions using copper(II) acetate as the catalyst in the presence of a bipyridine ligand.^{[1][2][3]}

Data Presentation

Table 1: Copper-Promoted N-Cyclopropylation of Various Amines with Cyclopropylboronic Acid.
[3]

Entry	Amine Substrate	Product	Yield (%)
1	Aniline	N-Cyclopropylaniline	85
2	4-Methoxyaniline	N-Cyclopropyl-4-methoxyaniline	92
3	4-Chloroaniline	4-Chloro-N-cyclopropylaniline	81
4	2-Methylaniline	N-Cyclopropyl-2-methylaniline	78
5	Benzylamine	N-Benzyl-N-cyclopropylamine	88
6	Dibenzylamine	N,N-Dibenzylcyclopropylamine	75
7	Morpholine	4-Cyclopropylmorpholine	95
8	Piperidine	1-Cyclopropylpiperidine	90
9	Indole	1-Cyclopropyl-1H-indole	65

Reaction conditions: Amine (1.0 mmol), cyclopropylboronic acid (1.5 mmol), Cu(OAc)₂ (1.0 equiv), 2,2'-bipyridine (1.0 equiv), Na₂CO₃ (2.0 equiv), DCE (5 mL), air, 80 °C, 12 h.

Experimental Protocol

General Procedure for the N-Cyclopropylation of Amines with Cyclopropylboronic Acid:[3]

- To a screw-capped vial, add the amine (1.0 mmol), cyclopropylboronic acid (128 mg, 1.5 mmol), copper(II) acetate (182 mg, 1.0 mmol), 2,2'-bipyridine (156 mg, 1.0 mmol), and sodium carbonate (212 mg, 2.0 mmol).
- Add 1,2-dichloroethane (DCE, 5 mL).
- Seal the vial and stir the reaction mixture at 80 °C for 12 hours under an air atmosphere.
- After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
- Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
- Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired N-cyclopropylamine.

Method 2: Chan-Lam N-Cyclopropylation using Potassium Cyclopropyltrifluoroborate

A scalable and operationally simple Chan-Lam cyclopropylation reaction using potassium cyclopropyltrifluoroborate has been reported by Engle and co-workers.^{[4][5]} This method is particularly effective for the N-cyclopropylation of azaheterocycles and can be performed under an atmosphere of oxygen.^{[4][5]}

Data Presentation

Table 2: Copper-Catalyzed N-Cyclopropylation of Azaheterocycles with Potassium Cyclopropyltrifluoroborate.^[5]

Entry	Azaheterocycle Substrate	Product	Yield (%)
1	2-Pyridone	1-Cyclopropylpyridin-2(1H)-one	78
2	2-Hydroxybenzimidazole	1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one	85
3	2-Aminopyridine	N-Cyclopropylpyridin-2-amine	65
4	Indazole	1-Cyclopropyl-1H-indazole	72
5	Phthalimide	2-Cyclopropylisoindoline-1,3-dione	91
6	Saccharin	2-Cyclopropylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide	88

Reaction conditions: Azaheterocycle (0.3 mmol), potassium cyclopropyltrifluoroborate (0.9 mmol), Cu(OAc)₂ (25 mol %), 1,10-phenanthroline (12.5 mol %), K₂CO₃ (0.6 mmol), toluene/H₂O (3:1, 0.65 mL), O₂ (1 atm), 70 °C, 12 h.

Experimental Protocol

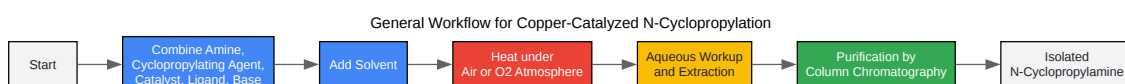
General Procedure for the N-Cyclopropylation of Azaheterocycles with Potassium Cyclopropyltrifluoroborate:[5]

- To a 5-mL scintillation vial equipped with a Teflon-coated magnetic stir bar, add the azaheterocycle (0.3 mmol), potassium cyclopropyltrifluoroborate (133 mg, 0.9 mmol), copper(II) acetate (13.6 mg, 25 mol %), 1,10-phenanthroline (6.8 mg, 12.5 mol %), and potassium carbonate (83 mg, 0.6 mmol).

- Add toluene (0.5 mL) and water (0.15 mL).
- Seal the vial with a septum cap.
- Pierce the septum with a needle connected to a balloon filled with oxygen.
- Briefly unscrew the cap to purge the vial with oxygen for approximately 5 seconds, then reseal the cap.
- Stir the reaction mixture vigorously under the oxygen balloon at 70 °C for 12 hours.
- After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
- Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel to yield the N-cyclopropylated azaheterocycle.

Mandatory Visualizations

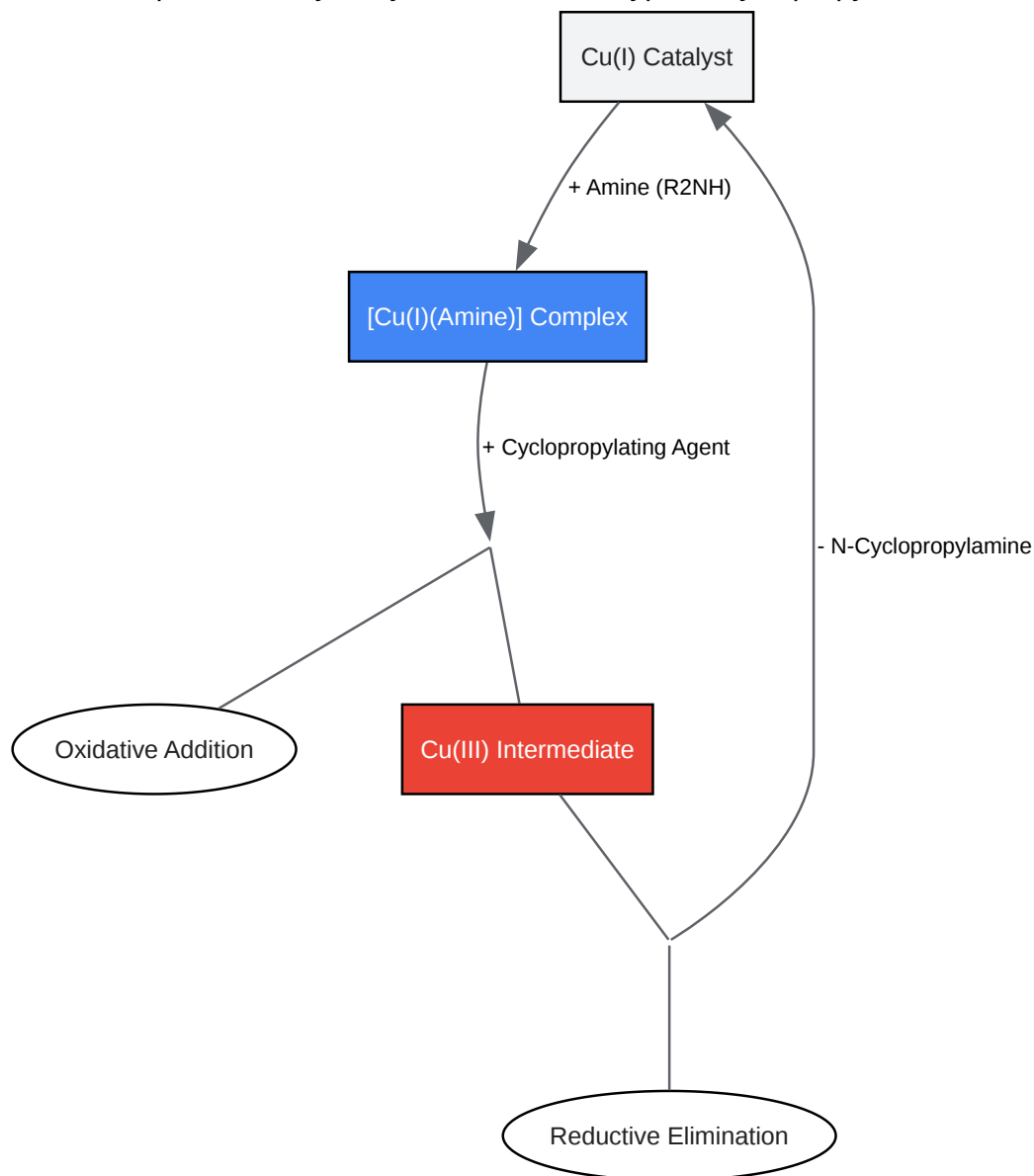
Signaling Pathways and Experimental Workflows



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Caption: General experimental workflow for copper-catalyzed N-cyclopropylation of amines.

Proposed Catalytic Cycle for Ullmann-Type N-Cyclopropylation

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Caption: Proposed catalytic cycle for the Ullmann-type N-cyclopropylation reaction.

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